BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 2,3-
Dihydrobenzo[b]furan-7-ylamine: A Technical
Guide

Author: BenchChem Technical Support Team. Date: December 2025
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Compound Name:
ylamine

Cat. No.: B084802

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2,3-Dihydrobenzo[b]furan-7-ylamine. The intended audience for this document
includes researchers, scientists, and professionals in the field of drug development and
chemical analysis. This guide offers a detailed summary of expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized
experimental protocols for their acquisition.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative spectroscopic data for 2,3-
Dihydrobenzo[b]furan-7-ylamine. This data is based on the analysis of structurally similar
compounds and predictive models, providing a reliable reference for the identification and
characterization of this molecule.

Table 1: Predicted *H NMR Data (500 MHz, CDCls)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~6.7-6.9 m 2H Ar-H
~6.6 d 1H Ar-H
4.58 t 2H O-CH:
3.6 (broad s) 2H NH:z
3.19 t 2H Ar-CH:z

Table 2: Predicted 3C NMR Data (125 MHz, CDCls)

Chemical Shift (6) ppm Assignment

~159 C-O (An)

~145 C-NHz (Ar)

~129 C-H (Ar)

~125 C-H (Ar)

~115 C (An)

~110 C-H (Ar)

71.3 O-CH:z

29.7 Ar-CH:z
Table 3: Predicted IR Absorption Data
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Wavenumber (cm~?) Functional Group Assignment
3450-3300 N-H stretch (amine)

3050-3000 C-H stretch (aromatic)

2950-2850 C-H stretch (aliphatic)

1620-1580 N-H bend (amine)

1600-1450 C=C stretch (aromatic)

1250-1200 C-O stretch (aryl ether)

1100-1000 C-N stretch (aromatic amine)

Table 4: Predicted Mass Spectrometry Data (Electron lonization)

m/z Relative Intensity (%) Assignment

149 100 [M]* (Molecular lon)
120 ~80 [M - NHz - H]*

92 ~60 [CeHsN]*

65 ~40 [CsHs]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2,3-Dihydrobenzo[b]furan-7-ylamine (approximately 10-20 mg) is prepared in a
suitable deuterated solvent, typically chloroform-d (CDClIs, 0.5-0.7 mL), and transferred to a 5
mm NMR tube. *H and 13C NMR spectra are recorded on a 500 MHz spectrometer at room
temperature.[1] For *H NMR, the spectral width is set from -2 to 12 ppm, with a relaxation delay
of 1-2 seconds and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are
accumulated for a high-quality spectrum. For 13C NMR, a spectral width of O to 220 ppm is
used, with a relaxation delay of 2-5 seconds. Several hundred to a few thousand scans may be
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required to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the
residual solvent peak (e.g., CDCls at 7.26 ppm for *H and 77.16 ppm for 13C).

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed.[2]
A small amount of the solid 2,3-Dihydrobenzo[b]furan-7-ylamine is placed directly onto the
ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal
surface. The IR spectrum is then recorded, typically in the range of 4000 to 400 cm~2.[2] An
alternative method for solid samples is the KBr pellet technique.[2] A small amount of the
sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent
pellet. The pellet is then placed in the sample holder of the IR spectrometer for analysis.[2]

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (El) source coupled with a
quadrupole or time-of-flight (TOF) mass analyzer.[3][4][5] The sample is introduced into the ion
source, often via a direct insertion probe or after separation by gas chromatography. The
standard electron energy for El is 70 eV.[3][4] The ion source is maintained at a temperature
sufficient to vaporize the sample without thermal decomposition. The mass analyzer is scanned
over a mass-to-charge (m/z) range, for example, from 40 to 500 amu, to detect the molecular
ion and characteristic fragment ions.[3]

Visualizations

The following diagrams illustrate key experimental workflows and relationships.
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Workflow for Spectroscopic Analysis
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Spectroscopic Analysis Workflow
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Proposed EI-MS Fragmentation Pathway
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EI-MS Fragmentation Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dihydrobenzo[b]furan-7-
ylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b084802#spectroscopic-data-nmr-ir-ms-for-2-3-
dihydrobenzo-b-furan-7-ylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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